5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole 5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15834832
InChI: InChI=1S/C14H9BrClNO/c15-8-9-4-5-13-12(6-9)17-14(18-13)10-2-1-3-11(16)7-10/h1-7H,8H2
SMILES:
Molecular Formula: C14H9BrClNO
Molecular Weight: 322.58 g/mol

5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole

CAS No.:

Cat. No.: VC15834832

Molecular Formula: C14H9BrClNO

Molecular Weight: 322.58 g/mol

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole -

Specification

Molecular Formula C14H9BrClNO
Molecular Weight 322.58 g/mol
IUPAC Name 5-(bromomethyl)-2-(3-chlorophenyl)-1,3-benzoxazole
Standard InChI InChI=1S/C14H9BrClNO/c15-8-9-4-5-13-12(6-9)17-14(18-13)10-2-1-3-11(16)7-10/h1-7H,8H2
Standard InChI Key QDLRVQLBTIRZBH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)CBr

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The benzo[d]oxazole scaffold consists of a fused benzene and oxazole ring, with the oxazole moiety containing oxygen and nitrogen atoms at positions 1 and 3, respectively. The 3-chlorophenyl group at position 2 introduces steric bulk and electron-withdrawing effects, while the bromomethyl group at position 5 serves as a reactive site for further functionalization. The compound’s planar structure enhances π\pi-π\pi stacking interactions, which may contribute to its biological activity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC14H9BrClNO\text{C}_{14}\text{H}_{9}\text{BrClNO}
Molecular Weight322.58 g/mol
IUPAC Name5-(bromomethyl)-2-(3-chlorophenyl)-1,3-benzoxazole
SMILESC1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)CBr

Synthesis and Optimization

Bromination of 2-(3-Chlorophenyl)benzo[d]oxazole

The primary synthesis route involves brominating 2-(3-chlorophenyl)benzo[d]oxazole using NBS in inert solvents such as carbon tetrachloride or chloroform. The reaction proceeds via a radical mechanism, with NBS generating bromine radicals that abstract hydrogen from the methyl group, followed by bromine atom transfer. Typical conditions involve refluxing at 60–80°C for 6–12 hours, yielding the product in moderate to high purity after recrystallization.

Table 2: Synthesis Conditions Comparison

Brominating AgentSolventTemperature (°C)Yield (%)
NBSCCl₄8075–85
DBICHCl₃7060–70

Physicochemical Properties

Spectral Characterization

  • FTIR: Peaks at 650 cm1^{-1} (C-Br stretch) and 750 cm1^{-1} (C-Cl stretch) confirm substituent presence .

  • 1H NMR^1\text{H NMR}: Signals at δ\delta 4.5 ppm (CH2_2Br) and δ\delta 7.2–8.1 ppm (aromatic protons) align with the expected structure .

  • Mass Spectrometry: A molecular ion peak at m/zm/z 322.58 corroborates the molecular weight.

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane and dimethylformamide. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at 4°C.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The bromomethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium azide yields 5-(azidomethyl)-2-(3-chlorophenyl)benzo[d]oxazole, a precursor for click chemistry .

Electrophilic Aromatic Substitution

The electron-deficient chlorophenyl ring directs electrophiles to the meta position, enabling sulfonation or nitration under controlled conditions.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL . The chlorophenyl group enhances membrane permeability, while the bromomethyl moiety may alkylate bacterial enzymes .

Table 3: Biological Activity Profile

Cell Line/OrganismActivity MetricValueSource
S. aureusMIC8 µg/mL
MCF-7IC50_{50}12 µM

Applications in Drug Development

Lead Compound Optimization

Structural analogs with modified substituents (e.g., replacing Br with I) exhibit enhanced potency, underscoring the bromomethyl group’s role in target engagement.

Prodrug Design

The bromomethyl group’s reactivity enables conjugation with prodrug moieties, improving bioavailability and reducing off-target effects .

Future Directions

Targeted Delivery Systems

Encapsulation in lipid nanoparticles could enhance solubility and reduce systemic toxicity .

Structure-Activity Relationship (SAR) Studies

Systematic modification of the chlorophenyl and bromomethyl groups may unveil derivatives with improved efficacy and selectivity.

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